molecular formula C12H20N4O B2508382 5-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-3-carboxamide CAS No. 1310221-40-9

5-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-3-carboxamide

Cat. No.: B2508382
CAS No.: 1310221-40-9
M. Wt: 236.319
InChI Key: ANPMHCJWANNASW-UHFFFAOYSA-N
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Description

5-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-3-carboxamide is a compound belonging to the class of pyrazoles, which are known for their diverse applications in organic and medicinal chemistry. This compound is characterized by the presence of an amino group, a cyclohexyl group, and a dimethyl group attached to a pyrazole ring, making it a versatile building block for various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-3-carboxamide can be achieved through several organic synthetic routes. One common method involves the amino group introduction via nucleophilic substitution, followed by cyclization and subsequent substitution reactions . The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-3-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide
  • 5-amino-1,3-dimethyl-1H-pyrazole
  • 5-amino-1-phenyl-1H-pyrazole

Uniqueness

5-amino-N-cyclohexyl-N,1-dimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexyl group enhances its hydrophobicity, while the dimethyl group influences its steric and electronic characteristics .

Properties

IUPAC Name

5-amino-N-cyclohexyl-N,1-dimethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O/c1-15(9-6-4-3-5-7-9)12(17)10-8-11(13)16(2)14-10/h8-9H,3-7,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANPMHCJWANNASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)N(C)C2CCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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